molecular formula C9H13ClN2O3 B6200412 4-(2-aminopropoxy)pyridine-2-carboxylic acid hydrochloride CAS No. 2703774-63-2

4-(2-aminopropoxy)pyridine-2-carboxylic acid hydrochloride

Cat. No.: B6200412
CAS No.: 2703774-63-2
M. Wt: 232.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-aminopropoxy)pyridine-2-carboxylic acid hydrochloride is a chemical compound with a molecular structure that includes a pyridine ring substituted with an aminopropoxy group and a carboxylic acid group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-aminopropoxy)pyridine-2-carboxylic acid hydrochloride typically involves the reaction of 2-chloropyridine-4-carboxylic acid with 2-aminopropanol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then subjected to various purification steps, including crystallization and filtration, to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-aminopropoxy)pyridine-2-carboxylic acid hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The aminopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acid derivatives, while reduction may produce aminopropyl derivatives.

Scientific Research Applications

4-(2-aminopropoxy)pyridine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-aminopropoxy)pyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The aminopropoxy group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-aminopropoxy)pyridine-2-carboxylic acid
  • 2-(2-aminopropoxy)pyridine-4-carboxylic acid dihydrochloride

Uniqueness

4-(2-aminopropoxy)pyridine-2-carboxylic acid hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(2-aminopropoxy)pyridine-2-carboxylic acid hydrochloride involves the reaction of 2-pyridinecarboxylic acid with 2-amino-1-propanol in the presence of a coupling agent to form the intermediate 4-(2-hydroxypropoxy)pyridine-2-carboxylic acid. This intermediate is then reacted with hydrochloric acid to form the final product, 4-(2-aminopropoxy)pyridine-2-carboxylic acid hydrochloride.", "Starting Materials": [ "2-pyridinecarboxylic acid", "2-amino-1-propanol", "coupling agent", "hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 2-pyridinecarboxylic acid and 2-amino-1-propanol in a suitable solvent.", "Step 2: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to the reaction mixture and stir for several hours at room temperature.", "Step 3: Filter the reaction mixture to remove the dicyclohexylurea byproduct.", "Step 4: Add hydrochloric acid to the filtrate to form the hydrochloride salt of the intermediate, 4-(2-hydroxypropoxy)pyridine-2-carboxylic acid.", "Step 5: React the hydrochloride salt with 2-amino-1-propanol in the presence of a suitable base to form the final product, 4-(2-aminopropoxy)pyridine-2-carboxylic acid hydrochloride.", "Step 6: Purify the product by recrystallization or other suitable methods." ] }

CAS No.

2703774-63-2

Molecular Formula

C9H13ClN2O3

Molecular Weight

232.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.